molecular formula C14H21NO5 B1289537 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester CAS No. 1447603-96-4

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester

Cat. No.: B1289537
CAS No.: 1447603-96-4
M. Wt: 283.32 g/mol
InChI Key: QOQYWBMVVBXIND-SMILAEQMSA-N
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Description

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is a chemical compound with the molecular formula C14H21NO5. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester typically involves the following steps:

    Formation of the 8-azabicyclo[3.2.1]octane core: This can be achieved through various methods, including the intramolecular cyclization of suitable precursors.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions.

    Oxidation and esterification:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but differ in their functional groups and substituents.

    Tropane alkaloids: Naturally occurring compounds with similar structural features, known for their biological activity.

Uniqueness

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1447603-96-4

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

8-O-tert-butyl 6-O-methyl (1S,6S)-2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3/t8-,9?,10-/m0/s1

InChI Key

QOQYWBMVVBXIND-SMILAEQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C1CCC2=O)C(=O)OC

SMILES

CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC

Origin of Product

United States

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